- Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflateTetrahedron Letters, 2018, 59(14), 1443-1445,
Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

1-(4-Fluorophenyl)cyclopropanecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-fluorophenyl)cyclopropane-1-carbonitrile
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)
- 1-(4-Fluorophenyl)cyclopropylnitrile
- CS-0090835
- SCHEMBL4201312
- AB08514
- EN300-257110
- 97009-67-1
- MFCD01314307
- DTXSID00381765
- AKOS009159201
- FS-4258
- J-503314
- MFNQFDZHIVUCOX-UHFFFAOYSA-N
- CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-
- DB-080449
- SY204702
-
- MDL: MFCD01314307
- Inchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
- InChI Key: MFNQFDZHIVUCOX-UHFFFAOYSA-N
- SMILES: N#CC1(CC1)C1C=CC(F)=CC=1
Computed Properties
- Exact Mass: 161.06400
- Monoisotopic Mass: 161.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 2
- Surface Charge: 0
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79000
- LogP: 2.38088
1-(4-Fluorophenyl)cyclopropanecarbonitrile Security Information
1-(4-Fluorophenyl)cyclopropanecarbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(4-Fluorophenyl)cyclopropanecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257110-25.0g |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 25.0g |
$135.0 | 2024-06-18 | |
TRC | F621223-1000mg |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 1g |
$75.00 | 2023-05-18 | ||
Enamine | EN300-257110-0.25g |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 0.25g |
$19.0 | 2024-06-18 | |
OTAVAchemicals | 1312052-100MG |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 100MG |
$104 | 2023-06-26 | |
Enamine | EN300-257110-1g |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 1g |
$24.0 | 2023-09-14 | |
Enamine | EN300-257110-25g |
1-(4-fluorophenyl)cyclopropane-1-carbonitrile |
97009-67-1 | 95% | 25g |
$135.0 | 2023-09-14 | |
TRC | F621223-100mg |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | F621223-5g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 5g |
$ 75.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1046945-25g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 95% | 25g |
$140 | 2024-06-07 | |
abcr | AB230390-25 g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile; . |
97009-67-1 | 25g |
€254.70 | 2023-04-27 |
1-(4-Fluorophenyl)cyclopropanecarbonitrile Production Method
Production Method 1
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C
Production Method 2
- Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular InjuryJournal of Medicinal Chemistry, 2010, 53(16), 6003-6017,
Production Method 3
1.2 Reagents: Water
- Efficient cyclopropanation of active methylene compounds. A serendipitous discoveryTetrahedron Letters, 2005, 46(42), 7247-7248,
Production Method 4
- Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Water
- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of quinoline compounds as selectin inhibitors for disease treatment, World Intellectual Property Organization, , ,
Production Method 7
- Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon MonoxideOrganic Letters, 2023, 25(10), 1732-1736,
Production Method 8
1.2 Reagents: Isopropanol ; 0 °C
- Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic CyclobutanesAngewandte Chemie, 2022, 61(38),,
Production Method 9
- Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of CyclopropanesJournal of the American Chemical Society, 2019, 141(27), 10599-10604,
Production Method 10
1.2 Solvents: Dimethylformamide ; 24 h, rt
- Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl AmideOrganic Letters, 2015, 17(20), 4944-4947,
Production Method 11
1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt
1.3 Reagents: Water ; rt
- Preparation of arylcyclopropane compounds, China, , ,
Production Method 12
- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditionsOrganic Preparations and Procedures International, 1995, 27(3), 355-9,
Production Method 13
- Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists, World Intellectual Property Organization, , ,
Production Method 14
- Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
Production Method 15
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 16
- Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators, World Intellectual Property Organization, , ,
Production Method 17
- Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia, World Intellectual Property Organization, , ,
Production Method 18
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to CyclopropanecarbonitrilesSynlett, 2021, 32(16), 1637-1641,
Production Method 19
- Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931,
1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials
- Ethylene Carbonate
- 1,2-Dibromoethane
- Ethane, bromochloro-
- Vinyldiphenylsulfonium
- 4-Fluorophenylacetonitrile
- (1Z)-2-(4-Fluorophenyl)cyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime
1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products
1-(4-Fluorophenyl)cyclopropanecarbonitrile Related Literature
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on 1-(4-Fluorophenyl)cyclopropanecarbonitrile
Comprehensive Overview of 1-(4-Fluorophenyl)cyclopropanecarbonitrile (CAS No. 97009-67-1): Properties, Applications, and Industry Insights
1-(4-Fluorophenyl)cyclopropanecarbonitrile (CAS 97009-67-1) is a specialized organic compound featuring a cyclopropane ring linked to a fluorophenyl group and a nitrile functional group. This unique structure grants it versatile reactivity, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and materials science. With the growing demand for fluorinated compounds in drug discovery and high-performance materials, this chemical has garnered significant attention from researchers and industry professionals alike.
The compound’s molecular formula, C10H8FN, reflects its compact yet functionalized architecture. Its physicochemical properties, such as moderate solubility in organic solvents and stability under controlled conditions, facilitate its use in multi-step synthetic routes. Recent studies highlight its role in developing kinase inhibitors and bioactive molecules, aligning with trends in targeted therapy and precision medicine. Searches for "fluorophenyl nitrile derivatives" and "cyclopropane carbonitrile applications" have surged, underscoring its relevance in modern chemistry.
In agrochemicals, 1-(4-Fluorophenyl)cyclopropanecarbonitrile serves as a precursor for crop protection agents, leveraging the electron-withdrawing effect of the fluorine atom to enhance compound efficacy. This aligns with the industry’s push toward sustainable pesticides and reduced environmental impact. Additionally, its incorporation into liquid crystal materials and polymeric coatings addresses emerging needs in electronics and advanced manufacturing.
From a synthetic perspective, the compound’s nitrile group offers a handle for further derivatization, enabling transformations into amides, carboxylic acids, or heterocycles. Researchers frequently explore its reactivity via Pd-catalyzed cross-coupling or nucleophilic addition, topics trending in academic forums and patent literature. Queries like "how to synthesize fluorinated cyclopropanes" or "nitrile conversion methods" reflect this interest.
Quality control and analytical characterization of CAS 97009-67-1 typically involve HPLC, GC-MS, and NMR spectroscopy, ensuring compliance with industry standards. As regulatory frameworks evolve, documentation of impurity profiles and stability studies becomes critical—a point emphasized in recent FDA guidelines for synthetic intermediates.
In conclusion, 1-(4-Fluorophenyl)cyclopropanecarbonitrile exemplifies the intersection of innovation and practicality in fine chemicals. Its applications span life sciences, agriculture, and materials engineering, driven by the demand for high-value intermediates and tailored molecular designs. For suppliers and researchers, staying abreast of its synthetic protocols and market trends is essential to capitalize on its potential.
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